tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate
Description
Chemical Structure and Properties
tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo-oxazine scaffold. The molecule contains a benzyl substituent at the 4-position and a tert-butyl carbamate (Boc) protecting group at the 6-position. Its molecular formula is C₁₈H₂₆N₂O₃, with a molecular weight of 318.41 g/mol and a CAS number of 138027-01-7 . Key physicochemical properties include a predicted density of 1.139 g/cm³, boiling point of 416.1°C, and pKa of 7.37, indicating moderate basicity .
Such compounds are frequently employed as intermediates in medicinal chemistry, particularly for antimicrobial agents like quinolones, where the bicyclic core enhances target binding and metabolic stability .
Properties
Molecular Formula |
C18H26N2O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl (4aS,7aS)-4-benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-12-15-16(13-20)22-10-9-19(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16-/m0/s1 |
InChI Key |
CEDVAXOUBFPERN-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@H](C1)OCCN2CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCCN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of α-aminoalkylnaphthols or phenols with tertiary amines under visible light-promoted conditions. This reaction is catalyst-free and utilizes aerial oxygen as the oxidant, making it an environmentally friendly approach . The reaction typically takes place in dimethyl sulfoxide (DMSO) solvent at room temperature, resulting in the formation of the oxazine ring via α-C–H activation and new C–O bond formation .
Chemical Reactions Analysis
tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the oxazine ring.
Scientific Research Applications
tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The oxazine ring structure allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. The presence of the benzyl and tert-butyl groups can enhance the compound’s binding affinity and specificity, leading to targeted biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomeric Variants
The compound’s stereochemistry significantly influences its properties and applications. Key stereoisomers include:
The cis isomer (target compound) is prioritized in pharmacological studies due to its compatibility with enzyme active sites, whereas the trans isomer is more commonly used as a synthetic intermediate .
Structural Analogues with Modified Scaffolds
Several bicyclic derivatives share structural similarities but differ in ring systems or substituents:
Pharmacologically Active Derivatives
The compound’s benzyl and Boc groups are often modified to enhance bioactivity:
- Antimicrobial Derivatives: A related octahydropyrrolo[3,4-b]pyridine derivative (CAS 1523571-18-7) is used in quinolone antibiotics, showing 4–64× greater activity against Chlamydia trachomatis compared to ciprofloxacin .
- Enzyme Inhibitors: Analogues like (3aS,6aS)-5-(1H-benzotriazole-5-carbonyl)-hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate (Compound 24 in ) exhibit nanomolar inhibition of autotaxin, a therapeutic target in fibrosis and cancer .
Physicochemical and Commercial Comparison
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